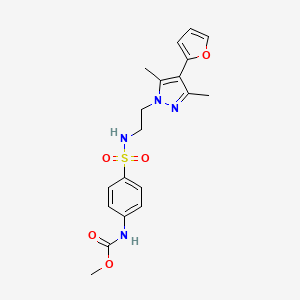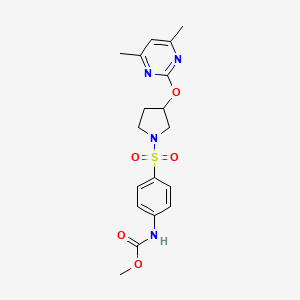![molecular formula C9H9N3O2 B2940982 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-69-2](/img/structure/B2940982.png)
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of fused pyrimidines . Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs .
Synthesis Analysis
The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The yields are between good and high in every case, even when 4-halogenated compounds have a neighbouring methyl group in C5 .
Molecular Structure Analysis
The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . This core has been utilised to a much lesser degree than many other fused pyrimidines .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C8H7N3 . Its molecular weight is 145.16 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds . Its topological polar surface area is 38.7 Ų .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives have been studied for their potential as corrosion inhibitors. Research has shown that certain pyrimidine derivatives can act as efficient inhibitors for mild steel corrosion in acidic media. These inhibitors function by adsorbing onto the metal surface, following Langmuir adsorption isotherm, as evidenced in studies involving electrochemical techniques, SEM, EDX, and AFM (Yadav et al., 2015).
Synthesis and Biological Activity
There has been significant interest in synthesizing novel derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one due to their potential biological activities. For instance, these compounds have been synthesized to evaluate their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (Boros et al., 2004). Additionally, studies have developed practical protocols for synthesizing substituted derivatives of this compound, which could have potential applications in medicinal chemistry (Galve et al., 2012).
Tyrosine Kinase Inhibitors
Expanding the diversity of substituents in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives has shown promise in their potential as tyrosine kinase inhibitors. This includes exploration of new substituents at various positions, which could lead to the discovery of biologically active compounds, especially as ZAP-70 inhibitors (Masip et al., 2021).
Antimicrobial and Anticancer Activity
Research has also focused on the synthesis of new pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for their potential antimicrobial and anticancer activities. For instance, studies have evaluated the antimicrobial activity of variously substituted derivatives (Fayed et al., 2014). Additionally, some derivatives have shown potent antitumor activity, highlighting their potential in cancer research (Elgohary & El-Arab, 2013).
Mecanismo De Acción
Target of Action
The primary targets of 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are kinases , particularly CDK4/cyclin D1 and CDK6/cyclin D1 . Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, a process that is crucial for many cellular functions .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It achieves this by binding to the ATP pocket of the kinase, preventing the kinase from transferring phosphate groups to its substrates . This inhibition disrupts the normal function of the kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways. Most notably, it impacts pathways related to cell proliferation and survival . By inhibiting kinases, this compound can disrupt these pathways, potentially leading to the suppression of tumor growth .
Pharmacokinetics
Its potency against cdk4/cyclin d1 and cdk6/cyclin d1 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the action of this compound is the dose-dependent degradation of CDK4 and CDK6 . This leads to a disruption in the normal cell cycle, potentially inhibiting the proliferation of cancer cells .
Direcciones Futuras
The substitution of the halogens by several nucleophiles has been carried out as the third step of a new general synthesis of pyrido[2,3-d]pyrimidines . This opens up new possibilities for the discovery of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .
Propiedades
IUPAC Name |
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7(13)4-3-6-8(12)10-5-11-9(6)14-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWWHGKKENLGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)





![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)
![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)
![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2940919.png)
